2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid
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Overview
Description
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is particularly interesting due to the presence of a trifluoroacetyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazolidine derivatives.
Scientific Research Applications
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
Thiazolidine-4-carboxylic acid: Similar structure but without the methyl and trifluoroacetyl groups.
Uniqueness
The presence of the trifluoroacetyl group in 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid makes it unique compared to other thiazolidine derivatives. This group can significantly enhance the compound’s lipophilicity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8F3NO3S |
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Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-methyl-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3S/c1-3-11(6(14)7(8,9)10)4(2-15-3)5(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
PVTLKCBNJVDANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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